6-(4-Methylphenoxy)hexan-1-ol
Description
6-(4-Methylphenoxy)hexan-1-ol is a hexanol derivative featuring a 4-methylphenoxy group (-O-C₆H₄-CH₃) attached to the sixth carbon of the hexan-1-ol chain. Its molecular formula is C₁₃H₂₀O₂, with a molecular weight of 208.30 g/mol. Structurally, the compound combines the hydrophobicity of the aromatic 4-methylphenoxy moiety with the terminal hydroxyl group of hexanol, making it a versatile intermediate in organic synthesis and polymer chemistry.
Properties
IUPAC Name |
6-(4-methylphenoxy)hexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-12-6-8-13(9-7-12)15-11-5-3-2-4-10-14/h6-9,14H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJPMLCQWNCZRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 6-(4-Methylphenoxy)hexan-1-ol with structurally related hexan-1-ol derivatives, focusing on substituent effects, physical properties, and applications:
Substituent Effects on Physical and Chemical Properties
- Hydrophobicity and Solubility: The 4-methylphenoxy and benzyloxy derivatives share identical molecular weights (208.30 g/mol) but differ in substituent geometry. The benzyloxy group’s non-polar aromatic ring enhances hydrophobicity compared to the 4-methylphenoxy group, which has a slightly polar methyl substituent . Bulky substituents, such as in 6-[4-(4-octoxyphenyl)phenoxy]hexan-1-ol (MW 398.58), drastically reduce water solubility due to steric hindrance and increased van der Waals interactions .
- Synthetic Efficiency: Etherification reactions for hexan-1-ol derivatives, such as 6-(allyloxy)hexan-1-ol, achieve high yields (83–97%) under standard conditions, suggesting that this compound could be synthesized similarly .
- Volatility and Biological Activity: Hexan-1-ol, a parent compound, is highly volatile and involved in plant volatile signaling (e.g., LOX pathway in fruit quality) . Substituted derivatives like this compound likely exhibit reduced volatility, altering their biological interactions .
Research Findings and Data
Stability and Environmental Factors
- Hexan-1-ol’s stability under varying harvesting conditions contrasts with its substituted derivatives, which may degrade or oxidize depending on substituent reactivity. For example, hexanal (a related compound) is prone to oxidation, generating rancid odors in food .
Spectroscopic Characterization
- NMR and mass spectrometry data for analogs (e.g., AzoOLS in ) confirm the structural integrity of hexan-1-ol derivatives. The ¹H NMR peaks for aromatic protons in 4-methylphenoxy (~6.8–7.2 ppm) and benzyloxy (~7.3–7.4 ppm) groups can distinguish these compounds .
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